

2-Chloro-6-methylpyrazine CAS number 38557-71-0 properties

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Compound of Interest

Compound Name: 2-Chloro-6-methylpyrazine

Cat. No.: B130241

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An In-depth Technical Guide to **2-Chloro-6-methylpyrazine**

CAS Number: 38557-71-0

This technical guide provides a comprehensive overview of **2-Chloro-6-methylpyrazine**, a versatile heterocyclic compound. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, reactivity, and applications.

Physicochemical and Spectroscopic Properties

2-Chloro-6-methylpyrazine is a crystalline powder at room temperature.^[1] Its properties make it a valuable intermediate in various chemical syntheses.^[2]

Physical and Chemical Properties

The key physicochemical properties of **2-Chloro-6-methylpyrazine** are summarized below.

Property	Value	Reference(s)
CAS Number	38557-71-0	[2] [3]
Molecular Formula	C ₅ H ₅ CIN ₂	[2] [3]
Molecular Weight	128.56 g/mol	[2] [3] [4]
Appearance	White to almost white powder or crystal	[2]
Melting Point	49-54 °C	[1] [2] [5]
Boiling Point	83 °C at 35 mmHg	[1] [2]
Density	1.234 ± 0.06 g/cm ³ (Predicted)	[1]
Solubility	Almost insoluble in water; soluble in organic solvents like ethanol and chloroform.	[1]
pKa	-0.89 ± 0.10 (Predicted)	[1]
Storage	Room temperature, sealed in a dry, dark place.	[1]

Spectroscopic Data

Spectroscopic analysis is crucial for structure confirmation. While detailed experimental spectra are proprietary, computed data and typical characteristics are available.

Spectroscopy	Data / Predicted Characteristics	Reference(s)
¹ H NMR	Signals corresponding to aromatic protons and a methyl group.	[4][6]
¹³ C NMR	Signals for aromatic carbons and the methyl carbon.	[4][6]
Mass Spectrometry	Molecular ion peak (M^+) at m/z 128, with an isotopic peak ($M+2$) at m/z 130 characteristic of a single chlorine atom.	[4][6]
Kovats Retention Index	986 (Semi-standard non-polar column)	[4]

Synthesis and Reactivity

Pyrazine derivatives are important scaffolds in medicinal and materials chemistry.[7] Their synthesis has been a subject of extensive research, with various methods developed to improve efficiency and yield.[8]

Synthesis Protocols

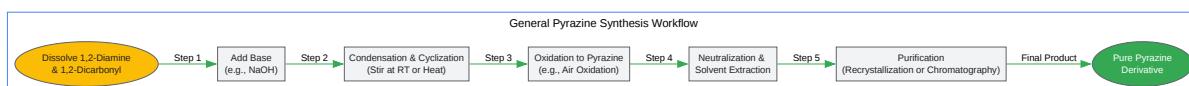
The direct synthesis of **2-Chloro-6-methylpyrazine** can be achieved from 2-(6-chloropyrazin-2-yl)acetic acid.[9] A general and widely used method for creating the pyrazine core is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.[7][8]

General Experimental Protocol: Pyrazine Synthesis via Condensation

This protocol is an illustrative example of a common method for synthesizing a pyrazine ring, which is the core of **2-Chloro-6-methylpyrazine**.

- Reaction Setup: Dissolve the chosen 1,2-diamine (1.0 equivalent) and 1,2-dicarbonyl compound (1.0 equivalent) in a suitable solvent, such as aqueous ethanol, in a round-bottom flask equipped with a magnetic stirrer.[7]

- Base Addition: Add a base, such as sodium hydroxide, to the solution to facilitate the condensation reaction.[7]
- Reaction: Stir the mixture at room temperature or with gentle heating. The reaction typically proceeds through the formation of a dihydropyrazine intermediate, which then oxidizes to the aromatic pyrazine.[10] Air bubbling or a mild oxidizing agent can be used to promote oxidation.[10]
- Work-up: Once the reaction is complete (monitored by TLC), neutralize the mixture. Extract the product using an appropriate organic solvent.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final pyrazine derivative.[7]

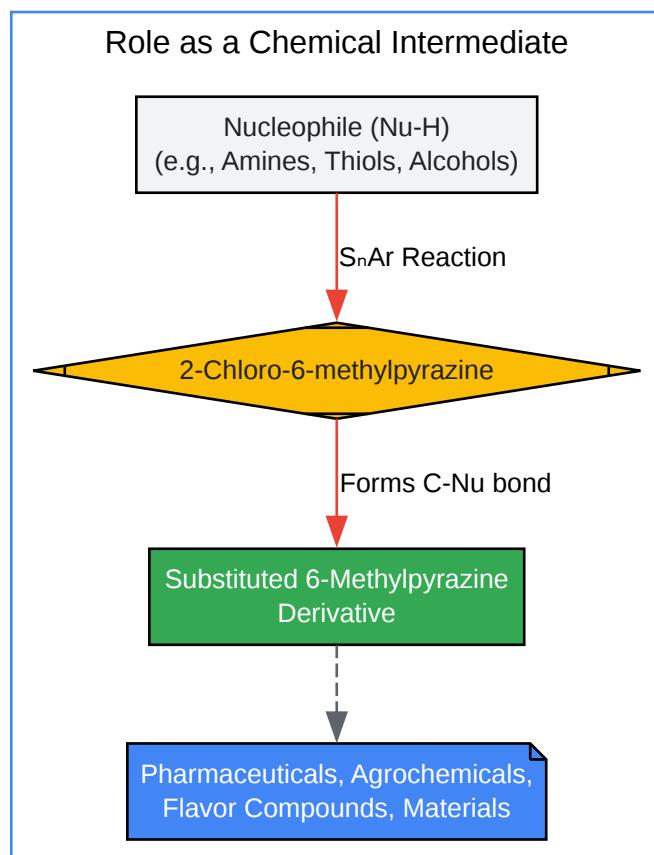


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Caption: General experimental workflow for pyrazine synthesis.

Reactivity

The reactivity of **2-Chloro-6-methylpyrazine** is primarily dictated by the electron-deficient pyrazine ring and the chloro substituent, which acts as a good leaving group in nucleophilic aromatic substitution (S_NAr) reactions.[11] This property makes it a key building block for introducing the 6-methylpyrazine moiety into more complex molecules.[2]



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Caption: Reactivity of **2-Chloro-6-methylpyrazine** in S_nAr reactions.

Applications in Research and Development

2-Chloro-6-methylpyrazine is a versatile compound with applications spanning multiple industries.

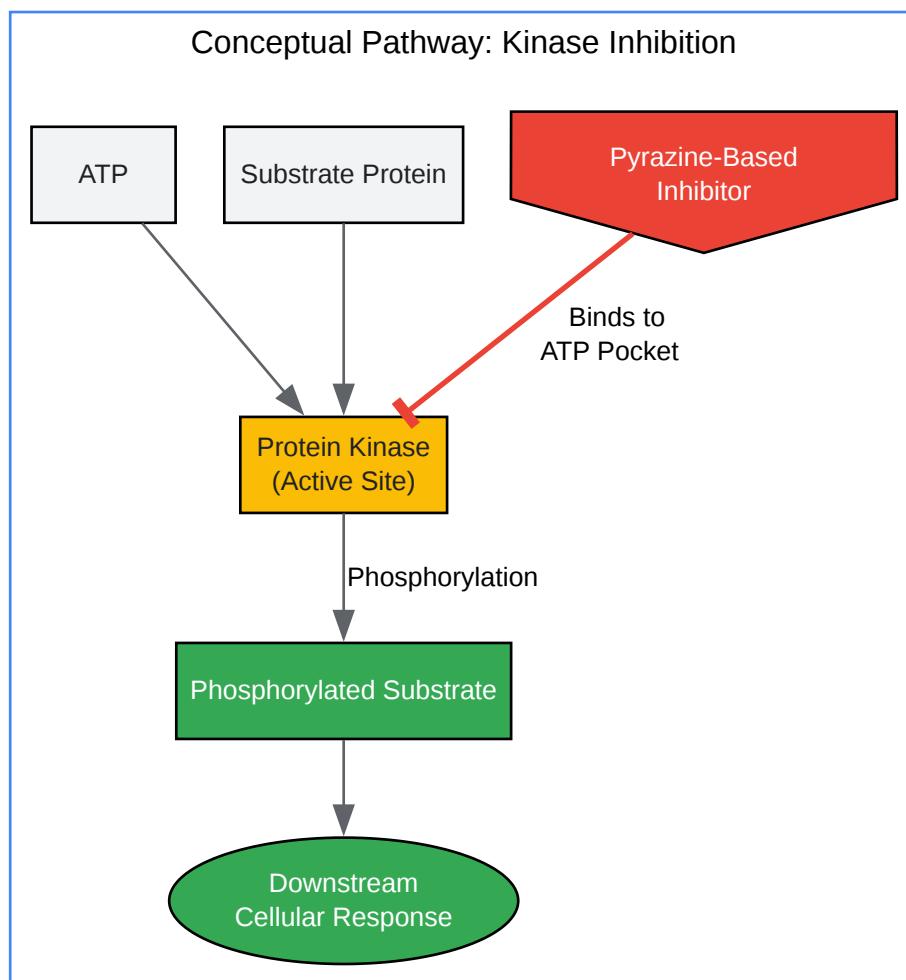
- Pharmaceutical and Medicinal Chemistry: As a heterocyclic intermediate, it is a crucial building block for the synthesis of new drug candidates.^{[1][12]} The pyrazine scaffold is present in numerous biologically active compounds and approved drugs, exhibiting activities such as anticancer, antibacterial, anti-inflammatory, and antiviral effects.^{[13][14][15]}
- Agrochemicals: It serves as an intermediate in the development of novel pesticides and herbicides, potentially offering solutions with reduced environmental impact.^[2]

- Flavor and Fragrance Industry: The compound is used as a flavoring agent in food products, imparting unique savory notes that enhance the overall taste profile.[2]
- Material Science: It is also explored for its role in creating advanced materials, including innovative coatings and polymers.[2]

Biological Activity and Signaling Pathways

While specific biological data for **2-Chloro-6-methylpyrazine** is limited, the broader class of pyrazine derivatives is known to interact with various biological targets. Their structural features make them potential scaffolds for designing inhibitors of key cellular pathways.[12][16]

For instance, many pyrazine-based molecules have been developed as potent protein kinase inhibitors.[16] Kinases are critical regulators of cell signaling, and their dysregulation is implicated in diseases like cancer.[16] The pyrazine ring can serve as a scaffold to which functional groups are attached to interact with the ATP-binding pocket of a kinase.



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Caption: Conceptual model of kinase inhibition by a pyrazine derivative.

Safety and Handling

2-Chloro-6-methylpyrazine is classified as harmful and an irritant.[\[17\]](#) Proper safety precautions must be taken during handling.

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[\[4\]](#)[\[17\]](#) Some sources also indicate potential toxicity if inhaled or in contact with skin.[\[4\]](#)
- Precautionary Statements:

- P264: Wash skin thoroughly after handling.[[17](#)]
- P270: Do not eat, drink or smoke when using this product.
- P280: Wear protective gloves, eye protection, and face protection.[[17](#)]
- P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.
- P302+P352: IF ON SKIN: Wash with plenty of water.[[9](#)]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[[9](#)]

Always consult the latest Safety Data Sheet (SDS) from the supplier before use.[[5](#)][[18](#)][[19](#)]

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